molecular formula Br2H8N2O B7949403 Hydrazine;hydrate;dihydrobromide

Hydrazine;hydrate;dihydrobromide

Cat. No.: B7949403
M. Wt: 211.88 g/mol
InChI Key: HXPQNYQVWPUNHS-UHFFFAOYSA-N
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Description

Hydrazine hydrate dihydrobromide (N₂H₄·H₂O·2HBr) is a brominated derivative of hydrazine hydrate, commonly employed in organic synthesis for its dual functionality as a nucleophile and a reducing agent. For example, hydrazine hydrate reacts with carbonyl compounds to form hydrazones or pyrazoles , and its dihydrobromide form likely enhances reactivity in acidic or bromine-mediated conditions.

Properties

IUPAC Name

hydrazine;hydrate;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.H4N2.H2O/c;;1-2;/h2*1H;1-2H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPQNYQVWPUNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.O.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • Hydrazine hydrate exhibits broad reactivity but suffers from inefficiency in polyfunctional substrates .
  • Phenylhydrazine and its nitro-substituted analogs enable regioselective cyclization, critical for drug discovery .
  • Thiosemicarbazide’s selectivity is highly condition-dependent, favoring sulfur-containing heterocycles .

Reaction Conditions and Yields

Table 2: Comparative Reaction Parameters

Compound Reaction Conditions Yield Range Key Product Reference
Hydrazine hydrate Ethanol, reflux, 2–24 h 45–89% δ-Oxo pentane hydrazides
Hydrazine hydrate Microwave irradiation, 80°C 80–89% Pyrazolyl-quinazolinones
Phenylhydrazine Ethanol/DMF, reflux 75–85% 3-Methyl-(4-pyrazolo)-isoxazoles
Thiosemicarbazide KOH or POCl₃, ethanol 60–78% 3-Thio-s-triazoles

Key Findings :

  • Microwave-assisted reactions with hydrazine hydrate significantly improve yields (e.g., 80–89% for pyrazolyl-quinazolinones) .
  • Prolonged reflux (24 h) with hydrazine hydrate in ethanol is required for imidazo-quinazolinones, whereas shorter times yield hydrazides .

Key Findings :

  • Hydrazine hydrate-derived triazoles and pyrazoles show promise in anticancer research .
  • Nitrophenylhydrazine derivatives exhibit dual antimalarial and antileishmanial activities .

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